![molecular formula C17H23NO2 B2966914 N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide CAS No. 2411217-05-3](/img/structure/B2966914.png)
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide, also known as CPPPA, is a synthetic compound used in scientific research to study the endocannabinoid system. This system is responsible for regulating various physiological processes such as pain, mood, appetite, and immune response. CPPPA is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids in the body.
Wirkmechanismus
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which are involved in various physiological processes. By inhibiting FAAH, N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide increases the levels of endocannabinoids in the body, which can lead to various effects such as pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has been shown to have various biochemical and physiological effects in animal models. In a study on rats, N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide was found to reduce pain sensitivity and inflammation. Another study showed that N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide improved mood and reduced anxiety in mice. N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has also been shown to be effective in animal models of various physiological processes, which makes it a promising candidate for further research. However, there are also some limitations to using N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in the body. Additionally, the long-term effects of N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide are not well understood, which makes it important to use caution when interpreting results.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide. One area of interest is the potential use of N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide as a treatment for various diseases. For example, N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and arthritis, which makes it a promising candidate for further research in these areas. Another area of interest is the development of more potent and selective inhibitors of FAAH, which could lead to more effective treatments for various diseases. Additionally, further research is needed to understand the long-term effects of N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide and its potential side effects.
Synthesemethoden
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-cyclopentyloxybenzylamine with propionyl chloride to form N-(4-cyclopentyloxybenzyl)propionamide. This intermediate is then reacted with acetic anhydride and triethylamine to form N-(4-cyclopentyloxybenzyl)-N-acetylpropionamide. Finally, this compound is reacted with propargyl bromide and potassium carbonate to form N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide is primarily used in scientific research to study the endocannabinoid system and its role in various physiological processes. By inhibiting FAAH, N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide increases the levels of endocannabinoids in the body, which can lead to various effects such as pain relief, reduced inflammation, and improved mood. N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide has been shown to be effective in animal models of pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-[1-(4-cyclopentyloxyphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-16(18-17(19)4-2)13-9-11-15(12-10-13)20-14-7-5-6-8-14/h4,9-12,14,16H,2-3,5-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYBTQUVPJYSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC2CCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

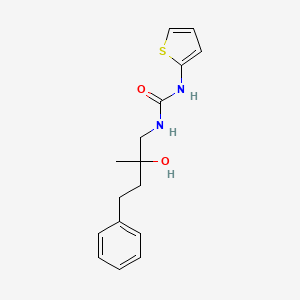
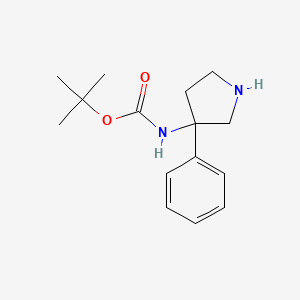
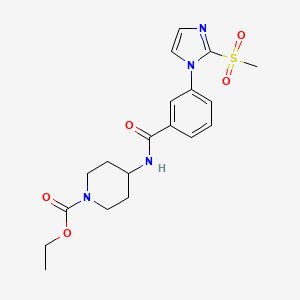
![(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)
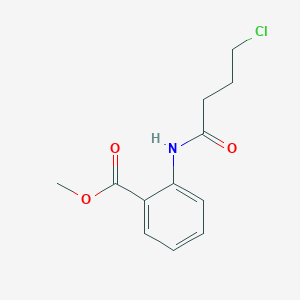
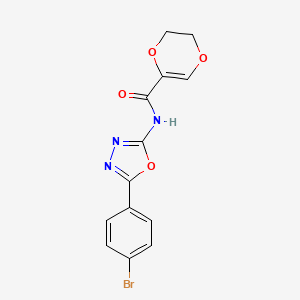
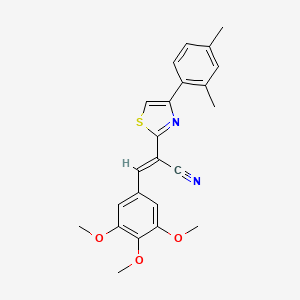
![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)
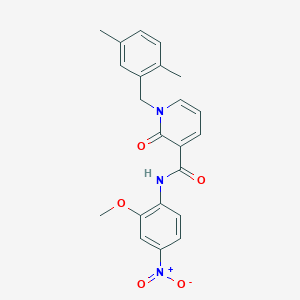
![2-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2966847.png)
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)
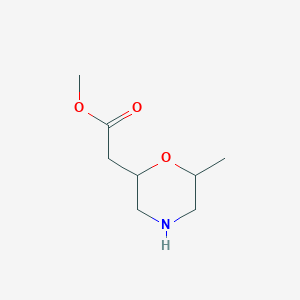
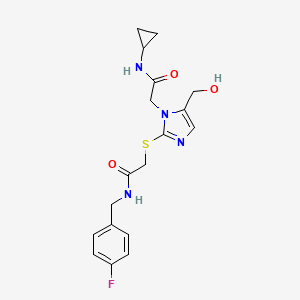
![methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2966854.png)